![molecular formula C20H16F3N3O2 B2531239 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 887886-34-2](/img/structure/B2531239.png)
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide" is a multifunctional molecule that likely exhibits a range of biological activities due to its structural features. The tetrahydronaphthalene moiety suggests potential interactions with biological targets, while the oxadiazole and benzamide groups could contribute to the compound's chemical reactivity and binding properties.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene was reacted with various aromatic aldehydes to produce cyanopyridones, which were further modified to yield a range of derivatives with potential tumor inhibitory and antioxidant activities . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving acylation reactions and subsequent modifications could be employed .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been elucidated using X-ray single crystallography, which provides insights into the solid-state properties of these compounds . The presence of the 1,3,4-oxadiazole ring in the compound suggests a planar geometry that could facilitate stacking interactions or hydrogen bonding, contributing to its potential biological activity .
Chemical Reactions Analysis
Benzamide derivatives have been shown to undergo various chemical reactions, including colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The compound may also participate in similar reactions due to its benzamide moiety, which could be explored for sensor applications or as a probe for biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation and influence properties such as solubility and melting point . The trifluoromethyl group in the compound of interest is known for its lipophilic character, which could affect the compound's distribution in biological systems and its overall reactivity .
Aplicaciones Científicas De Investigación
Anticancer Research
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide and its derivatives have been studied for their potential anticancer properties. One study synthesized and characterized compounds including 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer effectiveness on various cancer cell lines, finding one compound particularly active against breast cancer (Salahuddin et al., 2014). Another research focused on designing, synthesizing, and testing oxadiazole-based compounds as potential Akt and FAK inhibitors, with significant results against lung adenocarcinoma and glioma cell lines (Altıntop et al., 2018).
Antimicrobial Activity
This compound and its analogs have also been explored for antimicrobial applications. A study demonstrated the synthesis and in vitro antitubercular activities of certain N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, with some showing significant activity against Mycobacterium tuberculosis (Nayak et al., 2016). Additionally, research on the synthesis and antimicrobial screening of 1,3,4-oxadiazoles heterocycles indicated potential antibacterial and antifungal activities (Desai et al., 2016).
Antioxidant Properties
Studies have also investigated the antioxidant properties of derivatives of this compound. For instance, research on the synthesis and evaluation of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles revealed excellent antioxidant activity and protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).
Radiochemical Applications
In radiochemistry, research focused on the synthesis of 11C-labeled methylbenzoates using this compound, finding favorable conditions for the synthesis of radiochemical yields with high purity and specific radioactivity (Takashima-Hirano et al., 2012).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. Such studies could provide valuable information about the potential uses of this compound in various fields, such as medicinal chemistry, materials science, or environmental science .
Propiedades
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-7-3-6-14(11-16)17(27)24-19-26-25-18(28-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSGECDYZOYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

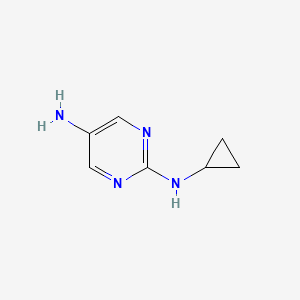
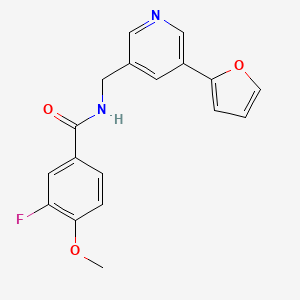
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![2-methyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2531162.png)
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)

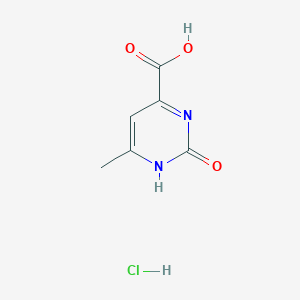
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
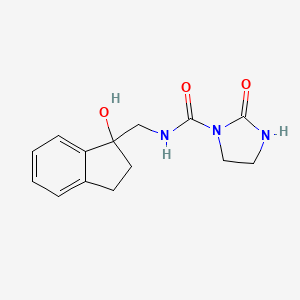
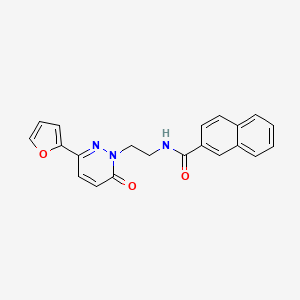
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)